2,2-dichloro-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N’-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound that features a unique combination of functional groups, including a cyclopropane ring, an indole moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N’-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Hydrazide Formation: The hydrazide linkage is formed by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Final Coupling: The final compound is obtained by coupling the cyclopropane derivative with the indole hydrazide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the compound, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the cyclopropane ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinone derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-dichloro-N’-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as organic semiconductors or photonic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through π-π stacking or hydrogen bonding, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The hydrazide linkage can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-5-nitropyrimidine
Uniqueness
2,2-dichloro-N’-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, an indole moiety, and a hydrazide linkage. This combination provides the compound with unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dichloro-N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]-1-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c1-13(6-14(13,15)16)12(21)19-18-10-8-5-7(22-2)3-4-9(8)17-11(10)20/h3-5,17,20H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIZMVBKNZBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N=NC2=C(NC3=C2C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.